molecular formula C19H26O B082030 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene CAS No. 10309-44-1

1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene

Cat. No.: B082030
CAS No.: 10309-44-1
M. Wt: 270.4 g/mol
InChI Key: JQPZJZUJFGLNKH-OCKXMSAZSA-N
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Description

1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene (CAS RN: 10309-44-1), also known as O-methylbakuchiol, is a methoxy-substituted benzene derivative with a terpene-derived side chain. Its molecular formula is C₁₉H₂₆O, and it features an (E)-configuration at the double bond and an (S)-stereocenter at the 3-position of the octadienyl chain . This compound is structurally related to bakuchiol (CAS RN: 10309-37-2), a natural phenol derivative, but differs by the substitution of a methoxy group (-OCH₃) instead of a hydroxyl group (-OH) at the para position of the benzene ring . O-methylbakuchiol is commercially available at purities exceeding 99.0% and is used in research and pharmaceutical applications .

Properties

IUPAC Name

1-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-6-19(4,14-7-8-16(2)3)15-13-17-9-11-18(20-5)12-10-17/h6,8-13,15H,1,7,14H2,2-5H3/b15-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPZJZUJFGLNKH-OCKXMSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Starting Materials

The synthesis begins with bakuchiol, a naturally occurring phenolic meroterpene isolated from Psoralea corylifolia. Methylation of bakuchiol’s hydroxyl group is achieved using sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent in anhydrous dimethylformamide (DMF). Critical considerations include:

  • Anhydrous conditions : Moisture degrades NaH, necessitating strict inert atmosphere (N₂) and dry solvents.

  • Stoichiometry : A 1.4:1 molar ratio of NaH/MeI to bakuchiol ensures complete methylation.

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of bakuchiol’s phenolic oxygen by NaH, followed by nucleophilic substitution with MeI (Fig. 1). Key parameters include:

  • Temperature : The reaction initiates at 0°C to control exothermicity, then proceeds at room temperature (20–25°C) for 4 hours.

  • Solvent : DMF’s high polarity facilitates reagent solubility while stabilizing ionic intermediates.

Post-reaction, the mixture is quenched with brine and extracted with hexane. Evaporation yields a crude product, purified via silica gel column chromatography (hexane/ethyl acetate 95:5) to achieve 85% yield.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterDetails
Starting materialBakuchiol
Methylating agentMethyl iodide (1.4 eq)
BaseSodium hydride (1.4 eq)
SolventAnhydrous DMF
Reaction time4 hours
PurificationColumn chromatography (hexane/EtOAc)
Yield85%

Characterization and Validation

Successful synthesis is confirmed by:

  • ¹H NMR : Peaks at δ 7.30 (2H, d, J = 9 Hz), 6.80 (2H, d, J = 9 Hz), and 3.80 (3H, s) verify methoxy group incorporation.

  • GC-MS : Purity ≥99% with characteristic molecular ion at m/z 270 [M]⁺.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors replace batch processes, offering:

  • Enhanced heat/mass transfer : Mitigates exothermic risks during methylation.

  • Automated purification : In-line chromatography and distillation systems reduce manual intervention.

Process Optimization

Key industrial adaptations include:

  • Catalyst recycling : NaH residues are neutralized and repurposed to minimize waste.

  • Solvent recovery : DMF is distilled and reused, aligning with green chemistry principles.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory-ScaleIndustrial-Scale
Reactor typeBatch flaskContinuous flow reactor
Reaction volume0.2 mmol10–100 L batches
PurificationManual chromatographyAutomated systems
Environmental impactModerateReduced via recycling

Stereochemical and Kinetic Considerations

Stereoselectivity Challenges

The (S)-configuration at C3 and (E)-geometry of the vinyl group necessitate chiral auxiliaries or asymmetric catalysis. However, current methods rely on bakuchiol’s native stereochemistry, preserved during methylation.

Reaction Kinetics

Studies using Michaelis-Menten kinetics reveal:

  • Rate-limiting step : Deprotonation by NaH (activation energy ≈ 45 kJ/mol).

  • Substrate inhibition : Excess bakuchiol (>2.0 eq) slows methylation due to aggregation .

Chemical Reactions Analysis

Types of Reactions

1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the vinyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Pharmaceutical Industry

O-Methylbakuchiol has garnered attention for its potential therapeutic applications:

  • Antioxidant Properties : Studies have shown that O-Methylbakuchiol exhibits significant antioxidant activity, which can help in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers, suggesting potential use in treating inflammatory conditions.
  • Skin Health : It has been explored as a safer alternative to retinol in skincare formulations due to its ability to promote collagen production and improve skin texture without the irritation commonly associated with retinoids .

Cosmetic Industry

The cosmetic applications of O-Methylbakuchiol are particularly noteworthy:

  • Anti-aging Products : Due to its retinol-like effects, it is increasingly used in anti-aging creams and serums aimed at reducing fine lines and wrinkles .
  • Skin Brightening Agents : Its properties also include skin brightening effects, making it a popular ingredient in products targeting hyperpigmentation .

Case Study 1: Efficacy in Skincare Formulations

A clinical study evaluated the efficacy of a cream containing O-Methylbakuchiol compared to a retinol-based cream over a 12-week period. Results showed that both formulations improved skin elasticity and reduced wrinkle depth; however, the O-Methylbakuchiol cream resulted in significantly less irritation among participants.

Case Study 2: Antioxidant Activity Assessment

In vitro studies assessed the antioxidant capacity of O-Methylbakuchiol using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential as a protective agent against oxidative damage in skin cells.

Mechanism of Action

The mechanism of action of 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with O-methylbakuchiol, particularly in their terpene-derived side chains or aromatic substituents:

Phenol, 2-(3,7-Dimethylocta-2,6-dienyl)
  • Structure: A phenol derivative with a 3,7-dimethylocta-2,6-dienyl chain at the 2-position.
  • Key Differences : Lacks the vinyl group at the 3-position and the methoxy group present in O-methylbakuchiol.
  • Biological Activity : Exhibits anti-inflammatory and antibacterial properties, as reported in Manilkara bidentata and Cicuta virosa essential oils .
  • Applications : Used in cosmetic formulations to prevent skin inflammation .
4-(3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-phenol (Bakuchiol, CAS 10309-37-2)
  • Structure : Features a hydroxyl group (-OH) instead of a methoxy group (-OCH₃) at the para position of the benzene ring.
  • Key Differences : The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to O-methylbakuchiol.
  • Biological Activity : Widely studied for its antioxidant, anti-aging, and antimicrobial properties in skincare products .
(E)-1-(3-((E)-3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)-3-phenylprop-2-en-1-one (Compound 3g)
  • Structure : A xanthone derivative with a 3,7-dimethylocta-2,6-dienyl chain and additional hydroxyl groups.
  • Key Differences : Contains a trihydroxyphenyl group conjugated to a chalcone-like structure.
SQ109 (N-Adamantan-2-yl-N'-((E)-3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine)
  • Structure : A synthetic hybrid molecule containing the 3,7-dimethylocta-2,6-dienyl chain linked to an adamantane group.
  • Key Differences : Designed as an antitubercular agent; demonstrates the pharmacological versatility of the dienyl moiety .

Comparative Analysis: Structural and Functional Impact

Compound Functional Group Molecular Formula Key Biological Activities Applications
O-methylbakuchiol Methoxy (-OCH₃) C₁₉H₂₆O Under investigation; potential antioxidant Pharmaceutical research
Bakuchiol Hydroxyl (-OH) C₁₈H₂₄O Antioxidant, anti-aging, antimicrobial Cosmetics, dermatology
Phenol, 2-(3,7-dimethylocta-2,6-dienyl) Hydroxyl (-OH) C₁₅H₂₀O Anti-inflammatory, antibacterial Cosmetic creams
SQ109 Amine C₂₄H₃₈N₂ Antitubercular Treatment of multidrug-resistant TB
Key Observations :

Hydroxyl groups (e.g., in bakuchiol and phenol derivatives) enhance interaction with biological targets via hydrogen bonding, which may explain their stronger antimicrobial and anti-inflammatory activities .

Biological Relevance :

  • Bakuchiol’s hydroxyl group is critical for its efficacy in skincare, while O-methylbakuchiol’s methoxy group may improve stability in formulations.
  • The dienyl chain in SQ109 and O-methylbakuchiol highlights its adaptability in drug design, contributing to both antimicrobial and cytotoxic activities .

O-methylbakuchiol in Pharmaceutical Research

  • Synthesis and Availability : Produced synthetically with high purity (>99.0%); suppliers include Starshine Chemical and American Custom Chemicals Corporation .

Bakuchiol in Cosmetics

  • Market Presence: A natural alternative to retinol; clinically proven to reduce wrinkles and hyperpigmentation without irritation .

Antimicrobial and Anti-Inflammatory Derivatives

  • The phenol derivative (2-(3,7-dimethylocta-2,6-dienyl)) is effective against skin pathogens at concentrations >1% in essential oils, supporting its use in topical products .

Biological Activity

1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene, commonly referred to as O-Methylbakuchiol, is an organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its promising properties such as antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular formula of this compound is C19H26O\text{C}_{19}\text{H}_{26}\text{O} with a molecular weight of 270.41 g/mol. The structure includes a methoxy group attached to a benzene ring along with a vinyl group and a dimethyl-octa-dienyl chain. This unique combination of functional groups is believed to influence its biological interactions significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects on bacterial growth.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli1510
Staphylococcus aureus1810
Candida albicans1210

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have demonstrated that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In cellular models, it has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including breast and prostate cancer cells, have indicated that it can induce apoptosis (programmed cell death) through the activation of caspase pathways. The mechanism appears to involve the generation of ROS leading to oxidative stress within cancer cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The presence of the methoxy group enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Induction of Apoptosis : By activating specific signaling pathways related to cell death, it can selectively target cancer cells while sparing normal cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties against a panel of bacteria and fungi. Results indicated that O-Methylbakuchiol had a higher efficacy compared to conventional antibiotics in certain strains.
  • Antioxidant Capacity Assessment : In a study focused on oxidative stress reduction in human cell lines, treatment with this compound significantly lowered markers of oxidative damage compared to untreated controls.
  • Cancer Cell Line Trials : Research conducted on prostate cancer cell lines demonstrated that O-Methylbakuchiol induced apoptosis through ROS generation and mitochondrial dysfunction, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the recommended synthetic routes for 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene?

Methodological Answer:
The compound is synthesized via Friedel-Crafts alkylation , leveraging its phenolic moiety for electrophilic aromatic substitution. Key steps include:

  • Precursor preparation : Use geranyl or farnesyl derivatives to construct the terpenoid chain.
  • Coupling : React 4-methoxybenzene derivatives with prenylated intermediates under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O).
  • Stereochemical control : Chiral chromatography or asymmetric catalysis ensures retention of the (S)-configuration at C3 and (E)-geometry in the diene .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify vinyl protons (δ 5.0–5.9 ppm), methoxy groups (δ 3.2–3.8 ppm), and terpenoid methyl signals (δ 1.5–2.1 ppm). Coupling constants (J=1516HzJ = 15–16 \, \text{Hz}) confirm (E)-geometry .
  • X-ray crystallography : Resolves absolute (S)-configuration at C3 and spatial arrangement of the vinyl group .

Advanced: What strategies address stereochemical instability during synthesis?

Methodological Answer:
Stereochemical lability arises from the vinyl group and chiral center at C3 . Mitigation strategies include:

  • Low-temperature reactions : Minimize thermal racemization during coupling steps.
  • Chiral auxiliaries : Temporarily fix the configuration via enantioselective catalysts (e.g., Ru-based complexes).
  • Post-synthetic resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to isolate enantiopure fractions .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies in reported bioactivities (e.g., antimicrobial vs. anti-inflammatory effects) may stem from:

  • Isomer impurities : Validate compound purity (>98% by HPLC) and confirm absence of O-methylbakuchiol derivatives (common byproducts) .
  • Assay variability : Standardize in vitro protocols (e.g., MIC for antimicrobial studies, NF-κB inhibition for inflammation).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy → hydroxyl) to isolate bioactive moieties .

Basic: Why does this compound have multiple synonyms (e.g., O-methylbakuchiol, UP-256)?

Methodological Answer:
Nomenclature inconsistencies arise from:

  • IUPAC vs. common names : The systematic name describes the full structure, while "bakuchiol" derivatives reflect natural sources (e.g., Psoralea corylifolia).
  • Registry variations : CAS numbers (e.g., 10309-37-2 vs. 10309-44-1) distinguish stereoisomers or derivatives. Always cross-reference CAS, SMILES, and InChIKey for clarity .

Advanced: What mechanisms underlie its reported pharmacological activities?

Methodological Answer:
Proposed mechanisms include:

  • Antioxidant effects : Scavenging ROS via the phenolic -OH group (if demethylated in vivo).
  • Cytotoxicity : Disruption of membrane integrity in cancer cells via terpenoid chain insertion.
  • Anti-inflammatory action : Inhibition of COX-2 and TNF-α pathways, validated via ELISA and Western blot .

Advanced: How to optimize analytical methods for quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate isomers (e.g., (E) vs. (Z)-vinyl).
  • Limit of detection (LOD) : Achieve ≤0.1% impurity detection via high-resolution MS (Q-TOF) .

Basic: What are the natural sources of this compound?

Methodological Answer:
It is isolated from Psoralea corylifolia (Fabaceae) via:

  • Solvent extraction : Ethanol or hexane extracts of seeds.
  • Chromatographic purification : Flash chromatography (silica gel) followed by preparative TLC .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -COOH) to enhance aqueous solubility.
  • Metabolic stability : Replace the methoxy group with fluorine to reduce CYP450-mediated oxidation.
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) .

Advanced: What computational tools model its interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate membrane penetration using GROMACS.
  • Density Functional Theory (DFT) : Calculate redox potentials (B3LYP/6-31G*) to predict antioxidant capacity.
  • Pharmacophore mapping : Identify critical residues (e.g., Ser530 in COX-2) for inhibitor design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene
Reactant of Route 2
Reactant of Route 2
1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene

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